2,6-Dimethylocta-1,7-diene-3,6-diol

Description

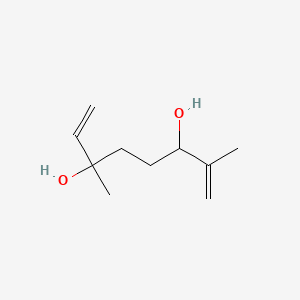

Structure

3D Structure

Properties

CAS No. |

51276-33-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,6-dimethylocta-1,7-diene-3,6-diol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |

InChI Key |

HZHJGFRDKJPQPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CCC(C)(C=C)O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming Conventions

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2,6-dimethylocta-1,7-diene-3,6-diol . ymdb.canist.gov This name is derived by identifying the longest carbon chain containing the principal functional groups, which in this case is an eight-carbon chain (octa-). The presence of two double bonds at positions 1 and 7 is indicated by "-1,7-diene," and the two hydroxyl (-OH) groups at positions 3 and 6 are denoted by "-3,6-diol." The two methyl (-CH3) substituents are located at positions 2 and 6, hence "2,6-dimethyl-."

Common and Historical Designations

While the systematic IUPAC name provides an unambiguous identification of the molecule, several other names and synonyms are also used in various contexts. These include:

1,7-Octadiene-3,6-diol, 2,6-dimethyl- nist.gov

2,6-Dimethyl-1,7-octadien-3,6-diol ymdb.canist.gov

3,7-Dimethyl-1,7-octadiene-3,6-diol ymdb.canist.gov

It is important to note that some databases may list positional isomers under similar names, so careful attention to the locants is crucial for accurate identification.

Structural Isomers and Analogues within Monoterpenoid Diols

The structural diversity of monoterpenoid diols is vast, with numerous isomers and analogues of 2,6-dimethylocta-1,7-diene-3,6-diol existing. These isomers share the same molecular formula (C10H18O2) but differ in the connectivity of their atoms or the spatial arrangement of their functional groups.

Positional Isomerism

Positional isomers have the same carbon skeleton and functional groups but differ in the position of these groups. For 2,6-dimethylocta-1,7-diene-3,6-diol, several positional isomers exist where the double bonds and hydroxyl groups are located at different positions on the octadiene chain. Examples of such isomers include:

2,6-Dimethylocta-2,7-diene-1,6-diol

2,6-Dimethylocta-3,7-diene-2,6-diol nih.gov

(2Z,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol chemspider.com

| Compound Name | Position of Double Bonds | Position of Hydroxyl Groups |

|---|---|---|

| 2,6-Dimethylocta-1,7-diene-3,6-diol | 1, 7 | 3, 6 |

| 2,6-Dimethylocta-2,7-diene-1,6-diol | 2, 7 | 1, 6 |

| 2,6-Dimethylocta-3,7-diene-2,6-diol | 3, 7 | 2, 6 |

| (2Z,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | 2, 6 | 1, 8 |

Geometric Isomerism (E/Z configurations)

Geometric isomerism, also known as cis-trans or E/Z isomerism, can occur in molecules with double bonds. The designation 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) is used to describe the stereochemistry of the substituents around a double bond. For a molecule like 2,6-dimethylocta-1,7-diene-3,6-diol, geometric isomerism is not possible for the double bonds at positions 1 and 7 as one of the carbons in each double bond is attached to two identical hydrogen atoms.

However, in its positional isomers where the double bonds are not terminal, E/Z isomerism is possible. For instance, (2Z,6E)-2,6-dimethylocta-2,6-octadiene-1,8-diol explicitly denotes the stereochemistry at the two internal double bonds. chemspider.com Similarly, the isomer (2Z)-2,6-Dimethyl-2,7-octadiene-1,6-diol indicates a Z-configuration for the double bond at the 2-position. nih.gov

Optical Isomerism and Chiral Centers

Optical isomerism occurs in molecules that are chiral, meaning they are non-superimposable on their mirror images. The source of chirality is typically the presence of one or more chiral centers, which are carbon atoms bonded to four different groups.

In the case of 2,6-dimethylocta-1,7-diene-3,6-diol, the carbon atoms at positions 3 and 6 are chiral centers. Each of these carbons is attached to a hydroxyl group, a hydrogen atom, and two different carbon-containing substituents. The presence of two chiral centers means that there can be a maximum of 2^n = 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. A stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol has been reported, indicating the existence and importance of specific stereoisomers. researchgate.net

Conformational Analysis of the Diene and Diol Moieties

The diene portion of the molecule consists of two isolated double bonds. The rotation around the single bonds in the carbon chain will lead to various spatial arrangements of these double bonds. In conjugated dienes, there is a significant energy barrier to rotation around the central single bond due to orbital overlap. stackexchange.comlibretexts.org However, in a non-conjugated diene like 2,6-dimethylocta-1,7-diene-3,6-diol, the rotational barriers of the single bonds separating the double bonds are expected to be similar to those in alkanes, allowing for greater conformational freedom. libretexts.org

The diol moiety consists of two hydroxyl groups. The conformation of vicinal diols (hydroxyl groups on adjacent carbons) is often influenced by intramolecular hydrogen bonding, which can stabilize certain gauche conformations. fiveable.me Although the hydroxyl groups in 2,6-dimethylocta-1,7-diene-3,6-diol are not vicinal, the potential for intramolecular hydrogen bonding between the hydroxyl group at C3 and the oxygen of the hydroxyl group at C6, or vice versa, could influence the conformational preferences of the carbon backbone, leading to folded or extended structures. The stability of different conformations in acyclic systems is a balance of steric hindrance, torsional strain, and intramolecular interactions. edurev.inchemistrysteps.comlibretexts.org

| Feature | Description |

|---|---|

| Chiral Centers | C3 and C6 |

| Maximum Stereoisomers | 4 |

| Geometric Isomerism | Not present in the parent compound, but possible in positional isomers. |

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Synthesis Pathways

Chemical synthesis offers several strategies for producing 2,6-dimethylocta-1,7-diene-3,6-diol and related compounds. These methods include direct hydroxylation of dienes, syntheses involving molecular rearrangements, and the application of advanced energy sources to drive reactions.

The dihydroxylation of alkenes is a fundamental reaction in organic chemistry that converts a carbon-carbon double bond into a vicinal diol. wikipedia.org This strategy can be applied to dienes like β-myrcene, a naturally occurring olefin with two double bonds, to produce diols. researchgate.net The process involves the addition of a hydroxyl group to each carbon of a double bond. wikipedia.org

One common approach is the oxidation of linalool (B1675412), a naturally occurring terpene alcohol. Oxidation with reagents like peracetic acid can yield linalool oxides. odowell.com These oxides can then be further transformed. Dihydroxylation can be achieved using catalysts such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orgorganic-chemistry.org For instance, the Upjohn dihydroxylation uses a catalytic amount of OsO₄ with an N-oxide as the stoichiometric oxidant, while the Sharpless asymmetric dihydroxylation employs a chiral ligand to achieve enantioselectivity. wikipedia.org These methods, however, can sometimes lead to overoxidation, forming dicarbonyl compounds instead of the desired diol. wikipedia.org

Aryl iodides have been shown to be effective organocatalysts for the syn-diacetoxylation of alkenes, which can then be hydrolyzed to the corresponding diol. organic-chemistry.org This method is applicable to a wide range of substrates. Another metal-free approach uses peroxyacids in the presence of triflic acid as a catalyst. organic-chemistry.org

The synthesis of specific stereoisomers of 2,6-dimethylocta-1,7-diene-3,6-diol can be accomplished through rearrangement reactions. For example, the synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol has been described involving the rearrangement of a chiral 2,3-epoxy alcohol. rsc.org This particular method utilizes a system composed of triphenylphosphine (B44618) (Ph₃P), pyridine, iodine (I₂), and water. rsc.org

Another relevant rearrangement process is the thermal isomerization of cis-2-pinanol (B1609434) to linalool, which is a key intermediate for various fragrance chemicals. core.ac.uk Although this specific reaction produces linalool and not the diol directly, it highlights how rearrangement of terpene-based starting materials is a significant strategy in this area of chemical synthesis. The process typically requires high temperatures, in the range of 600-650°C. core.ac.uk

Advanced synthetic techniques that utilize microwave irradiation and ultrasound have been developed to improve the efficiency and environmental footprint of chemical syntheses.

Microwave-Assisted Synthesis: Microwave energy has been successfully used for the synthesis of (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol. researchgate.net This method is described as being exceptionally mild, environmentally friendly, and efficient. researchgate.netresearchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For example, the allylic oxidation of olefins using selenium dioxide (SeO₂) adsorbed on silica (B1680970) gel under microwave irradiation is a highly selective method for producing trans-α,β-unsaturated aldehydes, which can be precursors to diols. researchgate.net

Ultrasound-Assisted Synthesis: Ultrasound has emerged as a green and efficient tool in chemical synthesis. nih.gov Sonication, the application of ultrasound energy to a reaction mixture, can enhance reaction rates and yields. mdpi.com This technique has been employed for the synthesis of various organic compounds, including diruthenium complexes and xanthene derivatives. nih.govnih.gov The mechanism involves acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. nih.gov While a direct ultrasound-assisted synthesis for 2,6-dimethylocta-1,7-diene-3,6-diol is not prominently documented, the successful application of this technique for complex molecules suggests its potential applicability. mdpi.comnih.govresearchgate.net For instance, ultrasound-assisted methods have been used to synthesize N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives in excellent yields (75–89%) and significantly shorter reaction times (40–80 minutes) compared to conventional methods. mdpi.com

Biocatalytic and Biotechnological Production Routes

Biocatalysis and metabolic engineering offer promising alternatives to chemical synthesis for the production of 2,6-dimethylocta-1,7-diene-3,6-diol, often providing higher selectivity and sustainability.

Enzymes, particularly from the cytochrome P450 family, are capable of catalyzing the hydroxylation of terpenes. Cytochrome P450 monooxygenases can introduce hydroxyl groups into a variety of substrates with high regio- and stereoselectivity. nih.gov For example, the cytochrome P450 limonene-6-hydroxylase can hydroxylate limonene (B3431351) to produce carveol. nih.gov The enzymatic formation of 2,6-dimethylocta-1,7-diene-3,6-diol from linalool has been discussed, and this diol has been identified in grapes, suggesting a natural biosynthetic pathway. researchgate.net

The biotransformation of linalool using microorganisms such as Aspergillus niger can produce furanoid and pyranoid linalool oxides. google.com While this process can be slow and result in modest yields (20-33%), it demonstrates the feasibility of using whole-cell biocatalysts. google.comgoogle.com Other enzymes like hydrolases, specifically lipases and proteases, have also been employed for the oxidation of linalool in the presence of an oxidizing agent like hydrogen peroxide to produce linalool oxide. google.com Engineered enzymatic cascades are also being developed to convert diols into other valuable chemicals like amino alcohols, showcasing the versatility of biocatalytic systems. rsc.org

| Enzyme/System | Substrate | Product | Organism/Source | Key Findings |

|---|---|---|---|---|

| Cytochrome P450 Limonene-6-hydroxylase | Limonene | Carveol | - | Catalyzes hydroxylation with substrate-dependent stereochemistry. nih.gov |

| Aspergillus niger | Linalool | Furanoid and pyranoid linalool oxides | Aspergillus niger | Whole-cell biotransformation, though with slow conversion and moderate yields. google.com |

| Hydrolases (Lipases, Proteases) | Linalool | Linalool Oxide | - | Can be used with an oxidizing agent for linalool oxidation. google.com |

| Linalool Dehydratase/Isomerase (LinD) | β-Myrcene | (S)-Linalool | Castellaniella defragrans | Bifunctional enzyme that hydrates β-myrcene. nih.gov |

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae provides a powerful platform for the de novo biosynthesis of valuable chemicals, including diols and terpenes, from renewable feedstocks. nih.govnih.gov This approach involves introducing and optimizing metabolic pathways in a microbial host.

For the production of linalool, a precursor to 2,6-dimethylocta-1,7-diene-3,6-diol, the expression of a linalool synthase gene from plants like Lavandula angustifolia in S. cerevisiae has been successful. nih.gov Further genetic modifications, such as downregulating competing pathways (e.g., the ERG9 gene) and overexpressing key precursor-supplying enzymes (e.g., tHMG1), can significantly enhance product titers. nih.gov Similar strategies have been applied in the yeast Yarrowia lipolytica and the bacterium Pantoea ananatis for linalool production. researchgate.netdntb.gov.ua

The biosynthesis of diols in engineered E. coli has also been extensively reviewed. nih.gov By combining endogenous and exogenous pathways, and optimizing cofactor supply and metabolic networks, the production of various diols from glucose has been achieved. nih.gov For instance, the de novo biosynthesis of Z,Z-farnesol, another terpene alcohol, has been successfully established in E. coli by screening and engineering enzymes like Z,Z-farnesyl diphosphate (B83284) synthases and phosphatases. mdpi.com These engineered microbial systems represent a sustainable and scalable route for the production of 2,6-dimethylocta-1,7-diene-3,6-diol and other related compounds.

| Organism | Target Product | Key Engineering Strategy | Resulting Titer |

|---|---|---|---|

| Saccharomyces cerevisiae | Linalool | Expression of Lavandula angustifolia linalool synthase; downregulation of ERG9; overexpression of tHMG1. nih.gov | 95 µg/L nih.gov |

| Yarrowia lipolytica | Linalool | Expression of Actinidia arguta linalool synthase; overexpression of mutant ERG20. researchgate.net | - |

| Escherichia coli | Z,Z-Farnesol | Screening of Z,Z-FPP synthases and phosphatases; site-directed mutagenesis of cis-prenyltransferase. mdpi.com | 572.13 mg/L mdpi.com |

Precursor Utilization in Synthetic Schemes (e.g., Linalool, Geranyl Acetate)

The selection of appropriate precursors is fundamental to the successful synthesis of 2,6-dimethylocta-1,7-diene-3,6-diol. Linalool and geraniol (B1671447) (derivable from geranyl acetate) are key starting materials in these synthetic schemes.

Linalool as a Precursor:

Linalool, a naturally abundant tertiary terpene alcohol, serves as a primary precursor for the formation of 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.net The enzymatic oxidation of linalool is a proposed pathway for its formation in nature, particularly in grapes. researchgate.net This biotransformation suggests that specific enzymes can introduce hydroxyl groups at the C-3 and C-6 positions of the linalool backbone. In laboratory settings, linalool can be chemically modified through various reactions to yield the target diol. Linalool itself can be synthesized through several routes, including the pyrolysis of pinane (B1207555) derivatives or from myrcene. scentree.conih.gov

The enzymatic conversion process in plants is believed to involve a series of oxidation steps. For instance, linalool can be first oxidized at the C-8 position to form (E)-8-hydroxylinalool, which is a common metabolite in grapes. researchgate.net Further enzymatic processes can then lead to the formation of various diols, including 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.net

Geranyl Acetate (B1210297) and Geraniol as Precursors:

Geranyl acetate, an ester, is readily converted to geraniol through saponification. wikipedia.org Geraniol, a primary alcohol, can then be used as a starting material for the synthesis of specific stereoisomers of 2,6-dimethylocta-1,7-diene-3,6-diol. rsc.org One reported synthesis involves the transformation of geraniol to produce (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol. rsc.org This highlights the utility of geraniol, and by extension geranyl acetate, in accessing specific chiral forms of the target compound.

| Precursor | Intermediate(s) | Target Compound | Key Transformation |

|---|---|---|---|

| Linalool | Oxidized Linalool Derivatives | 2,6-Dimethylocta-1,7-diene-3,6-diol | Enzymatic or Chemical Oxidation researchgate.net |

| Geranyl Acetate | Geraniol | (3S, 6S)-(–)-3,7-Dimethylocta-1,7-diene-3,6-diol | Saponification followed by stereoselective synthesis wikipedia.orgrsc.org |

Stereoselective Synthesis and Chiral Induction Strategies

Due to the presence of two chiral centers at the C-3 and C-6 positions, 2,6-dimethylocta-1,7-diene-3,6-diol can exist as multiple stereoisomers. The control of stereochemistry during synthesis is therefore a significant challenge and a key focus of research.

Stereoselective synthesis aims to produce a single or a desired enantiomer or diastereomer of a chiral molecule. In the context of 2,6-dimethylocta-1,7-diene-3,6-diol, this is crucial as different stereoisomers can exhibit distinct biological activities or sensory properties.

One example of a stereoselective synthesis is the preparation of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol. researchgate.net The specific reagents and reaction conditions are chosen to favor the formation of this particular stereoisomer. Similarly, the synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol has been achieved from geraniol, demonstrating that the choice of precursor can influence the stereochemical outcome. rsc.org This synthesis involves the rearrangement of a chiral 2,3-epoxy alcohol intermediate. rsc.org

Studies on grapes have shown the natural occurrence of different enantiomeric ratios for this diol. For example, in Moscato giallo grapes, the (3S,6S)-(-) form was found to be more predominant than the (3S, 6R)-(+) form. researchgate.net This natural stereoselectivity provides a benchmark and a target for synthetic efforts.

Chiral induction strategies often involve the use of chiral catalysts or reagents to influence the stereochemistry of the product. While specific applications of modern chiral induction techniques like those using C2-symmetric diene ligands have not been explicitly reported for the synthesis of 2,6-dimethylocta-1,7-diene-3,6-diol, these methods represent a promising avenue for future research in achieving high enantioselectivity. organic-chemistry.org

| Stereoisomer | Synthetic Approach / Source | Reference |

|---|---|---|

| (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol | Stereoselective synthesis | researchgate.net |

| (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol | Total partial synthesis from Geraniol | rsc.org |

| (3S,6S)-(-) and (3S, 6R)-(+) forms | Found in Moscato giallo grapes in specific enantiomeric ratios | researchgate.net |

Chemical Reactivity and Transformation Pathways

Oxidative Transformations

Oxidative processes involving 2,6-dimethylocta-1,7-diene-3,6-diol can occur through spontaneous autoxidation or controlled enzymatic or chemical reactions.

2,6-Dimethylocta-1,7-diene-3,6-diol is a known product of the autoxidation of linalool (B1675412), a common fragrance terpene, upon exposure to air. researchgate.netresearchgate.net The mechanism proceeds via a free-radical chain reaction, where oxygen adds to the linalool structure to form unstable hydroperoxide intermediates. researchgate.net These primary oxidation products can then degrade or rearrange to form a complex mixture of more stable, secondary oxidation products, including 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.netresearchgate.net

The formation of this diol occurs alongside other oxidized derivatives, indicating a complex product profile resulting from the non-selective nature of autoxidation. researchgate.net Research has identified several compounds that are formed during this process. researchgate.netresearchgate.net

Table 1: Key Products Identified in the Autoxidation of Linalool

| Compound Name | Molecular Formula | Role/Classification | Reference |

|---|---|---|---|

| Linalool | C₁₀H₁₈O | Precursor | researchgate.net |

| 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol | C₁₀H₁₈O₃ | Major Primary Product | researchgate.net |

| 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol | C₁₀H₁₈O₃ | Minor Primary Product | researchgate.net |

| 2,6-Dimethylocta-1,7-diene-3,6-diol | C₁₀H₁₈O₂ | Secondary Product | researchgate.net |

| 2,6-Dimethylocta-3,7-diene-2,6-diol | C₁₀H₁₈O₂ | Secondary Product | researchgate.net |

| 6-Hydroxy-2,6-dimethylocta-2,7-dienal | C₁₀H₁₆O₂ | Secondary Product | researchgate.net |

| 2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol | C₁₀H₁₈O₂ | Secondary Product (Cyclic Ether) | researchgate.net |

This table is generated based on data from cited research articles.

While uncontrolled autoxidation yields a mixture of products, controlled oxidation, often enzymatic, can lead to the formation of specific stereoisomers of 2,6-dimethylocta-1,7-diene-3,6-diol. In grapes, for example, the enzymatic oxidation of linalool is a proposed pathway for the formation of various monoterpene polyols, including the diol. researchgate.net This biological transformation is a form of controlled derivatization, converting a precursor alcohol into a more oxidized diol structure. Further controlled oxidation of the alcohol groups on 2,6-dimethylocta-1,7-diene-3,6-diol could theoretically yield corresponding ketones or aldehydes, although specific studies detailing these derivatives are not prominent in the literature.

Reductive Processes

Specific literature detailing the reductive transformation of 2,6-dimethylocta-1,7-diene-3,6-diol is limited. However, based on its structure, standard reductive chemistry can be predicted. Catalytic hydrogenation would be expected to reduce the two alkene groups (C=C) to their corresponding saturated single bonds (C-C), yielding 2,6-dimethyloctane-3,6-diol. The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (temperature, pressure) would influence the reaction's efficiency. More forceful reduction conditions could potentially lead to the hydrogenolysis of the secondary and tertiary alcohol groups, removing them entirely, but this would require significantly harsher conditions than simple alkene hydrogenation.

Substitution Reactions

The secondary and tertiary hydroxyl (-OH) groups on the 2,6-dimethylocta-1,7-diene-3,6-diol molecule are potential sites for substitution reactions, most notably esterification. While direct studies on this specific diol are not widely available, the synthesis of related compounds provides evidence for this reactivity. For instance, (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene, an acetate (B1210297) ester, has been synthesized from geraniol (B1671447), demonstrating that hydroxyl groups in similar terpene structures can be converted to esters. rsc.org It is therefore highly plausible that 2,6-dimethylocta-1,7-diene-3,6-diol could react with acyl chlorides or carboxylic anhydrides under appropriate conditions to form mono- or di-esters.

Dehydration and Cyclization Reactions

The presence of multiple hydroxyl groups and allylic protons makes 2,6-dimethylocta-1,7-diene-3,6-diol a candidate for dehydration (elimination of water) and subsequent cyclization reactions, typically under acidic conditions.

Acid-catalyzed dehydration of an alcohol can lead to the formation of an alkene or, if a second hydroxyl group is suitably positioned, an intramolecular reaction can occur to form a cyclic ether. While the direct conversion of 2,6-dimethylocta-1,7-diene-3,6-diol to the aroma compound hotrienol (B1235390) is not explicitly documented, the formation of other cyclic ethers from closely related precursors is well-known.

For example, the autoxidation of linalool, which produces 2,6-dimethylocta-1,7-diene-3,6-diol, also yields cyclic ethers like 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol and 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol. researchgate.net The formation of these furanoid and pyranoid rings occurs through the intramolecular attack of a hydroxyl group onto a double bond or an epoxide intermediate, a pathway that is mechanistically similar to the potential cyclization of 2,6-dimethylocta-1,7-diene-3,6-diol. Therefore, it is chemically reasonable to predict that acid treatment of this diol could facilitate intramolecular cyclization to yield various tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives.

Allylic Rearrangements in Dehydration

The dehydration of 2,6-dimethylocta-1,7-diene-3,6-diol is a complex process that can lead to a variety of products through allylic rearrangements. The reaction is typically acid-catalyzed, promoting the formation of carbocation intermediates that can undergo structural reorganization. vaia.com

One of the key transformations observed is the intramolecular cyclization, which can result in the formation of cyclic ethers. The structure of 2,6-dimethylocta-1,7-diene-3,6-diol, possessing two hydroxyl groups and two double bonds, provides multiple potential pathways for such rearrangements. The initial step in an acid-catalyzed dehydration involves the protonation of one of the hydroxyl groups, forming a good leaving group (water). vaia.com Departure of the water molecule generates a carbocation.

The position of the initially formed carbocation and the subsequent shifts of the allylic double bonds dictate the final product distribution. For instance, if the tertiary hydroxyl group at the C-6 position is protonated and leaves, a tertiary carbocation is formed. This carbocation can then be attacked by the hydroxyl group at the C-3 position, leading to the formation of a six-membered ring, a tetrahydropyran derivative. Alternatively, rearrangement of the double bonds can occur prior to or following cyclization, leading to a mixture of isomeric products.

While specific studies on the dehydration of 2,6-dimethylocta-1,7-diene-3,6-diol are not extensively detailed in the available literature, the principles of allylic rearrangements in similar diol systems suggest that a mixture of products, including various unsaturated alcohols and cyclic ethers, would be expected. The regioselectivity and stereoselectivity of these rearrangements are influenced by factors such as the reaction temperature, the type of acid catalyst used, and the solvent.

Mechanistic Studies of Chemical Conversions

Mechanistic studies provide a deeper understanding of the transformation pathways of 2,6-dimethylocta-1,7-diene-3,6-diol. While comprehensive mechanistic studies specifically for this diol are limited, insights can be drawn from related compounds and general principles of organic reactions.

The enzymatic formation of 2,6-dimethylocta-1,7-diene-3,6-diol from linalool has been discussed, suggesting a biosynthetic pathway involving oxidation. researchgate.net In the reverse direction, the acid-catalyzed conversion of this diol can be considered. The presence of two allylic alcohol moieties makes it susceptible to various acid-catalyzed reactions.

A key mechanistic pathway to consider is the formation of linalool oxides. Although the direct conversion of 2,6-dimethylocta-1,7-diene-3,6-diol to linalool oxides is not explicitly documented, the formation of furanoid linalool oxides from the related 3,7-dimethyloct-1-ene-3,6,7-triol proceeds via two proposed pathways, highlighting the potential for similar cyclizations in the diol. researchgate.net

Furthermore, a synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol has been achieved from geraniol through the rearrangement of a chiral 2,3-epoxy alcohol. rsc.org This indicates that epoxide intermediates could play a role in the chemical conversions of this diol.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 2,6-dimethylocta-1,7-diene-3,6-diol. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecule's framework can be constructed.

Proton NMR (¹H NMR) is instrumental in defining the stereochemistry of 2,6-dimethylocta-1,7-diene-3,6-diol. The chemical shifts, coupling constants, and signal multiplicities of the protons provide information about their local electronic environment and spatial relationships with neighboring protons. For instance, the synthesis of specific stereoisomers, such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, has been confirmed using enantioselective multidimensional gas chromatography-mass spectrometry, with NMR playing a key role in verifying the structure of the synthesized reference compounds. researchgate.net The precise arrangement of the hydroxyl and methyl groups, as well as the geometry of the double bonds, can be inferred from the detailed analysis of the ¹H NMR spectrum.

A representative table of predicted ¹³C NMR chemical shifts for a related isomer, (2E)-2,6-dimethylocta-2,7-diene-1,6-diol, is provided below. While not the exact compound of focus, it illustrates the type of data obtained from such analyses.

Table 1: Predicted ¹³C NMR Chemical Shifts for (2E)-2,6-dimethylocta-2,7-diene-1,6-diol

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 68.5 |

| C2 | 139.5 |

| C3 | 126.5 |

| C4 | 41.5 |

| C5 | 39.5 |

| C6 | 73.5 |

| C7 | 145.5 |

| C8 | 112.5 |

| C9 (Methyl on C2) | 13.5 |

| C10 (Methyl on C6) | 27.5 |

Note: Data is for a structural isomer and serves as an illustrative example.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity within the 2,6-dimethylocta-1,7-diene-3,6-diol molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the proton network through the carbon chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C signals. These advanced NMR methods are essential for resolving complex spectral overlaps and confirming the precise structural arrangement of the diol. The Yeast Metabolome Database indicates the availability of search functionalities for 2D NMR data, highlighting its importance in metabolomics studies. ymdb.ca

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of 2,6-dimethylocta-1,7-diene-3,6-diol. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

The electron ionization mass spectrum of 2,6-dimethylocta-1,7-diene-3,6-diol shows characteristic fragmentation patterns that are useful for its identification. nist.gov The monoisotopic mass of this compound is 170.13067982 Da. ymdb.ca

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. edu.krd This method is particularly well-suited for the analysis of volatile compounds like 2,6-dimethylocta-1,7-diene-3,6-diol, especially when it is part of a complex mixture such as an essential oil or a sample from metabolomic studies. edu.krdresearchgate.net In GC-MS, the mixture is first separated into its individual components by the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the identification of each component based on its retention time and its unique mass spectral fingerprint. edu.krd The NIST Chemistry WebBook contains mass spectral data for 2,6-dimethylocta-1,7-diene-3,6-diol obtained through GC-MS analysis. nist.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of 2,6-dimethylocta-1,7-diene-3,6-diol. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio of an ion with very high accuracy. This allows for the calculation of the exact molecular formula of the compound, which is invaluable for distinguishing it from other compounds that may have the same nominal mass. The exact mass of 2,6-dimethylocta-1,7-diene-3,6-diol has been determined to be 170.13067982 Da. ymdb.ca

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation and purity verification of 2,6-dimethylocta-1,7-diene-3,6-diol, especially given its existence as multiple stereoisomers and its frequent presence in complex mixtures like essential oils. researchgate.net

Gas chromatography is a primary technique for analyzing volatile terpenoids like 2,6-dimethylocta-1,7-diene-3,6-diol. nist.gov Method development focuses on optimizing separation efficiency and resolution from closely related compounds.

Key parameters in GC method development include:

Column Selection: A polar stationary phase is typically required for the effective separation of alcohols. Fused-silica capillary columns with a polyethylene (B3416737) glycol (wax-type) stationary phase, such as a DB-Wax column, are often employed. vjst.vn The dimensions of the column (e.g., 60 m length x 0.25 mm i.d., 0.25 µm film thickness) are selected to achieve high resolution. vjst.vn

Temperature Programming: A programmed temperature ramp is crucial for eluting a wide range of components in a reasonable time. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 230°C) to elute less volatile compounds. vjst.vn

Injector and Detector: A split/splitless injector is commonly used, with an injector temperature set high enough (e.g., 250°C) to ensure rapid volatilization without thermal degradation. vjst.vn Flame Ionization Detection (FID) provides a robust and linear response for quantification, while Mass Spectrometry (MS) is used for identification based on fragmentation patterns. vjst.vned.gov

Carrier Gas: Helium is a common carrier gas, with flow rates optimized for the best column efficiency (e.g., 0.8 ml/min). vjst.vn

The use of an internal standard is recommended for accurate quantification to compensate for variations in injection volume and detector response. ed.gov

| Parameter | Example Condition | Source |

| Column | DB-Wax fused-silica capillary (60 m x 0.25 mm i.d., 0.25 µm) | vjst.vn |

| Carrier Gas | Helium (~0.8 mL/min) | vjst.vn |

| Injector Temp. | 250°C | vjst.vn |

| Oven Program | 70°C (2 min hold), ramp 2°C/min to 100°C, then to 230°C | vjst.vn |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | vjst.vned.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for the analysis of less volatile or thermally sensitive compounds and for preparative separations. sielc.comsielc.com For 2,6-dimethylocta-1,7-diene-3,6-diol and its isomers, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netnih.gov

Developing an HPLC method for isomer separation involves several considerations:

Column: A C18 column is a standard choice for reversed-phase separation of terpenoids. nih.govnih.gov Specialized reverse-phase columns with low silanol (B1196071) activity, such as Newcrom R1, can also be utilized for analyzing related diene compounds. sielc.comsielc.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comnih.gov The ratio is optimized to achieve the desired retention and resolution. For instance, an isocratic mobile phase of acetonitrile and water (55:45, v/v) has been used successfully for the related compound linalool (B1675412). nih.gov For MS detection, a volatile acid like formic acid is used instead of non-volatile acids like phosphoric acid to buffer the mobile phase. sielc.comsielc.com

Detection: A Photodiode Array (PDA) detector is often used, allowing for the monitoring of absorbance at multiple wavelengths. Due to the lack of a strong chromophore, detection is typically performed at low wavelengths, such as 210 nm. nih.govnih.gov Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and structural information. researchgate.net

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25 °C) are common starting points for method optimization. nih.gov

| Parameter | Example Condition | Source |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water (e.g., 55:45, v/v), isocratic or gradient | sielc.comnih.gov |

| Detector | Photodiode Array (PDA) at ~210 nm or Mass Spectrometer (MS) | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temp. | 25 °C | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

IR and UV-Vis spectroscopy provide complementary information for the structural analysis of 2,6-dimethylocta-1,7-diene-3,6-diol.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the functional groups present in the molecule. The IR spectrum of 2,6-dimethylocta-1,7-diene-3,6-diol is expected to show characteristic absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds of the vinyl groups.

C=C Stretch: A medium to weak band around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bonds.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of the secondary and tertiary alcohol C-O bonds.

Analysis of the IR spectrum of the related monoterpenoid alcohol Geraniol (B1671447) confirms the presence of these characteristic functional group absorptions. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The 2,6-dimethylocta-1,7-diene-3,6-diol molecule contains two isolated (non-conjugated) carbon-carbon double bonds. This structure means it does not possess a chromophore that absorbs strongly in the standard UV-Vis range (200-800 nm). Consequently, UV-Vis spectroscopy is less informative for detailed structural elucidation of this compound compared to IR, NMR, or MS. However, it is still utilized as a detection method in HPLC, where a weak absorbance can be measured at low wavelengths, typically around 210 nm, to quantify the analyte. nih.govnih.gov

Theoretical and Computational Investigations of 2,6 Dimethylocta 1,7 Diene 3,6 Diol

Reaction Mechanism Prediction and Energy Landscape Mapping.

Transition State Characterization

In the realm of chemical reactions, the transition state represents the highest energy point along the reaction coordinate, a fleeting geometry that dictates the kinetic feasibility of a transformation. Characterization of this state is fundamental to understanding reaction mechanisms. For reactions involving 2,6-dimethylocta-1,7-diene-3,6-diol, such as its formation or subsequent cyclization, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state structures.

A key aspect of this characterization is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. This is determined by the energy difference between the reactants and the transition state. Furthermore, analysis of the transition state's geometry reveals the specific arrangement of atoms at the peak of the energy profile, offering clues about the bond-breaking and bond-forming processes.

For instance, in a hypothetical acid-catalyzed intramolecular cyclization of 2,6-dimethylocta-1,7-diene-3,6-diol, a computational study would model the protonation of one of the hydroxyl groups, followed by the nucleophilic attack of the other hydroxyl group or one of the double bonds. The transition state for the ring-closing step would be identified and its energetic and geometric parameters calculated.

Illustrative Data for a Hypothetical Cyclization Reaction:

| Parameter | Value | Description |

| Activation Energy (Ea) | 25.8 kcal/mol | The energy barrier for the cyclization reaction. |

| Transition State Geometry | C-O bond forming: 2.1 Å | The distance between the nucleophilic oxygen and the electrophilic carbon at the transition state. |

| C-O bond breaking: 1.9 Å | The distance of the bond to the leaving water molecule. | |

| Imaginary Frequency | -350 cm⁻¹ | A single imaginary frequency in the vibrational analysis confirms the structure as a true transition state. |

This data is illustrative and represents typical values that would be obtained from a DFT calculation on a related system.

Reaction Coordinate Analysis

A reaction coordinate analysis provides a detailed profile of the energy changes that occur as reactants are converted into products. This is visualized as a plot of energy versus the reaction coordinate, which represents the progress of the reaction. By mapping this pathway, chemists can identify not only the transition state but also any intermediates that may be formed.

For a multi-step reaction involving 2,6-dimethylocta-1,7-diene-3,6-diol, each step would have its own transition state and potentially a stable or metastable intermediate. For example, the formation of a carbocation intermediate during a cyclization reaction would appear as a local minimum on the reaction coordinate diagram.

Representative Reaction Coordinate Profile for a Two-Step Reaction:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.7 |

| Transition State 2 | +22.1 |

| Products | -10.4 |

This table illustrates a hypothetical energy profile where the second step is rate-determining.

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral data of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating these spectra from first principles, researchers can confirm the structure of a newly synthesized compound or understand the origins of observed spectral features.

For 2,6-dimethylocta-1,7-diene-3,6-diol, computational methods can predict its ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using DFT methods, often in conjunction with a consideration of different possible conformations of the molecule, as the observed spectrum is an average over these conformations. The calculated chemical shifts can then be compared with experimental data to validate the assigned structure.

Similarly, the IR spectrum can be computed by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the hydroxyl groups or the C=C stretch of the alkene moieties. This allows for a detailed assignment of the peaks in an experimental IR spectrum.

Predicted Spectroscopic Data for 2,6-Dimethylocta-1,7-diene-3,6-diol:

| Spectrum Type | Predicted Feature | Description |

| ¹³C NMR | δ 145.2 ppm, 112.5 ppm | Chemical shifts for the sp² carbons of the vinyl groups. |

| δ 75.3 ppm, 72.8 ppm | Chemical shifts for the sp³ carbons bearing the hydroxyl groups. | |

| ¹H NMR | δ 5.8-5.0 ppm | Chemical shifts for the protons of the vinyl groups. |

| δ 3.8-3.5 ppm | Chemical shifts for the protons on the carbons bearing the hydroxyl groups. | |

| IR | ~3400 cm⁻¹ (broad) | O-H stretching vibration of the alcohol groups. |

| ~1645 cm⁻¹ | C=C stretching vibration of the alkene groups. |

Note: The values presented are typical and would be refined through specific computational modeling.

Occurrence and Biogenesis in Natural Systems

Natural Occurrence and Distribution across Biological Matrices

2,6-Dimethylocta-1,7-diene-3,6-diol is a naturally occurring acyclic monoterpenoid. Acyclic monoterpenoids are a class of organic compounds that are characterized by the absence of a ring structure in their molecular framework. This compound is found in various biological sources, indicating its widespread, albeit often in trace amounts, distribution in nature.

This diol has been identified in a variety of plant species, contributing to their chemical profiles. Its presence has been noted in:

Gardenia species : Notably in the fruits of Gardenia jasminoides, this compound is recognized as a natural monoterpenoid. thegoodscentscompany.com

Camellia sinensis : The leaves of the tea plant are another source of this compound.

Vitis vinifera : It has been detected in grapes, suggesting a potential role in the aromatic profile of wine. researchgate.net

Lavandula spp. : Various lavender species are known to produce a wide array of monoterpenoids, including this diol.

Carica papaya : The papaya fruit and its oil have been found to contain 2,6-dimethylocta-1,7-diene-3,6-diol. thegoodscentscompany.comfoodb.ca

Cinnamomum camphora : The camphor (B46023) tree is another botanical source.

Ocimum basilicum : Sweet basil contains this compound as part of its complex volatile composition.

Artemisia granatensis : This species of wormwood also lists the diol among its constituents.

The presence of 2,6-dimethylocta-1,7-diene-3,6-diol extends to various food items and beverages, often as a result of its occurrence in the raw plant materials. It has been found in:

Honey : The botanical origin of honey largely determines its chemical composition, and this diol can be present depending on the nectar source.

Alcoholic Beverages : Its detection in alcoholic beverages is often linked to the fermentation of grapes and other fruits. foodb.ca

Fruits : As mentioned, it is present in papaya and grapes. researchgate.netthegoodscentscompany.comfoodb.ca Another related compound, 2,6-dimethylocta-3,7-diene-1,6-diol, has been found in ginger. foodb.ca

Microorganisms also play a role in the natural occurrence of this compound. It has been identified in:

Saccharomyces cerevisiae : This yeast, crucial for baking and brewing, can produce 2,6-dimethylocta-1,7-diene-3,6-diol, which may contribute to the flavor profiles of fermented products.

Biosynthetic Pathways and Enzymatic Synthesis in Vivo

The formation of 2,6-dimethylocta-1,7-diene-3,6-diol in biological systems is primarily linked to the metabolism of other monoterpenoids.

Research points to linalool (B1675412), a common terpene alcohol found in many flowers and spice plants, as a key precursor. researchgate.netresearchgate.net The enzymatic oxidation of linalool can lead to the formation of 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.net This metabolic process highlights a direct biosynthetic link between these two compounds.

The conversion of linalool and other precursors into 2,6-dimethylocta-1,7-diene-3,6-diol is facilitated by specific enzymes. Monooxygenases, a class of enzymes that insert one hydroxyl group into a substrate, are implicated in this biotransformation. While the precise enzymes can vary between organisms, the hydroxylation of the linalool backbone is a critical step in the synthesis of the diol.

Formation Mechanisms under Environmental and Processing Conditions

The generation of 2,6-Dimethylocta-1,7-diene-3,6-diol is not solely a result of biological synthesis within organisms. It can also be formed through various degradation and transformation reactions under specific environmental and processing conditions. These mechanisms are crucial in understanding the presence and concentration of this compound in natural products, particularly in processed foods like honey.

Degradation and Transformation during Food Processing (e.g., Honey Ripening)

During the ripening of honey, a complex series of chemical transformations occurs, influenced by the warm and acidic environment of the beehive, as well as the enzymes secreted by bees. psu.edu These conditions facilitate the degradation and transformation of various nectar-derived compounds, including terpenoids.

Research has indicated that 2,6-Dimethylocta-1,7-diene-3,6-diol is a key intermediate in the formation of other volatile compounds in honey. For instance, the formation of hotrienol (B1235390), a significant flavor and aroma compound in certain types of honey, can be derived from the allylic rearrangement and subsequent dehydration of 3,7-dimethylocta-1,7-diene-3,6-diol, a closely related isomer. psu.edu This suggests that the diol can be formed from other linalool derivatives present in the nectar and then further transformed during the honey-making process. The conversion of linalool and its derivatives is influenced by enzymes from the bees and the acidic conditions within the hive. psu.eduresearchgate.net

The transformation pathways of linalool derivatives during honey ripening are intricate. While some conversions are catalyzed by bee-derived enzymes, others may occur spontaneously under the hive's acidic conditions. researchgate.net The presence of 2,6-Dimethylocta-1,7-diene-3,6-diol and its isomers in honey is a testament to these ongoing chemical modifications.

Table 1: Transformation of Linalool Derivatives in Honey

| Precursor | Transformation Product(s) | Influencing Factors | Reference |

|---|---|---|---|

| Linalool | Linalool oxides, Hotrienol, 2,6-Dimethylocta-1,7-diene-3,6-diol (intermediate) | Bee-derived enzymes, acidic pH, heat | psu.edu |

| 3,7-Dimethylocta-1,7-diene-3,6-diol | Hotrienol | Allylic rearrangement, dehydration | psu.edu |

Non-Enzymatic Pathways in Natural Matrices

Beyond enzymatic processes, 2,6-Dimethylocta-1,7-diene-3,6-diol can also be formed through non-enzymatic pathways in various natural matrices. One of the primary mechanisms is the acid-catalyzed hydration of alkenes. libretexts.org In an acidic aqueous environment, the double bonds present in precursor molecules, such as the monoterpene linalool, can undergo hydration to form diols.

This reaction proceeds through the protonation of a double bond to form a carbocation intermediate, which is then attacked by a water molecule. A final deprotonation step yields the alcohol. libretexts.org Given that many natural environments, such as acidic soils or the tissues of certain plants, can provide the necessary conditions, this pathway is a plausible route for the non-enzymatic formation of 2,6-Dimethylocta-1,7-diene-3,6-diol.

Another potential non-enzymatic pathway is the dihydroxylation of alkenes, which involves the addition of two hydroxyl groups across a double bond. wikipedia.org While often catalyzed by metal oxides in synthetic chemistry, similar reactions can occur in nature, potentially facilitated by naturally occurring minerals or reactive oxygen species.

Table 2: Plausible Non-Enzymatic Formation Pathways

| Pathway | Description | Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydration | Addition of water across a double bond in the presence of an acid catalyst. | Acidic aqueous environment | libretexts.org |

| Dihydroxylation | Addition of two hydroxyl groups to a double bond. | Presence of oxidizing agents or certain minerals | wikipedia.org |

Conclusion and Future Research Directions

Synthesis and Transformation Advances

The synthesis of 2,6-dimethylocta-1,7-diene-3,6-diol and its stereoisomers, while not extensively explored, stands to benefit from recent progress in synthetic organic chemistry. A key area for future development lies in the advancement of stereoselective synthesis methodologies. The controlled construction of the two chiral centers in the molecule is paramount for elucidating the structure-activity relationships of its various stereoisomers. One notable example in the literature is the stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, a stereoisomer of the target compound, which was achieved for analytical purposes in the study of grape monoterpenes. This synthesis utilized (3R)-linalool as a chiral starting material, highlighting the potential of leveraging the chiral pool of naturally abundant terpenes for the synthesis of more complex structures.

Future research should focus on the development of novel catalytic systems, including both metal-based and organocatalytic approaches, to achieve high diastereoselectivity and enantioselectivity in the synthesis of all possible stereoisomers of 2,6-dimethylocta-1,7-diene-3,6-diol. Biocatalysis, employing enzymes such as engineered terpene synthases or lipases, presents a particularly promising avenue for the green and efficient synthesis of these chiral diols. zenodo.orgnih.govresearchgate.netnih.gov The transformation of the diol moiety into other functional groups, such as epoxides or cyclic ethers, could also open up new avenues for creating diverse molecular architectures with potentially interesting biological activities.

Analytical and Spectroscopic Frontiers

A thorough understanding of the physicochemical properties of 2,6-dimethylocta-1,7-diene-3,6-diol is contingent on comprehensive analytical and spectroscopic characterization. While mass spectrometry data is available, detailed experimental data from other spectroscopic techniques remain scarce in the public domain.

| Spectroscopic Data for Related Terpene Diols | |

| Technique | Observed Characteristics |

| ¹H NMR | Signals corresponding to vinyl protons, methyl groups, and protons adjacent to hydroxyl groups are expected. The exact chemical shifts and coupling constants would be crucial for stereochemical assignment. |

| ¹³C NMR | Characteristic signals for sp² carbons of the double bonds, sp³ carbons bearing hydroxyl groups, and methyl carbons would be present. Predicted spectra are available in some databases for related compounds. researchgate.net |

| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, as well as characteristic C=C and C-O stretching vibrations, would be expected. |

| Mass Spectrometry | Electron ionization mass spectra show fragmentation patterns that can aid in the identification of the molecular structure. The NIST WebBook provides a mass spectrum for 1,7-Octadiene-3,6-diol, 2,6-dimethyl-. nist.gov |

Future analytical efforts should focus on the isolation and purification of sufficient quantities of each stereoisomer to enable detailed spectroscopic analysis, including one- and two-dimensional NMR spectroscopy and chiroptical methods like circular dichroism. Advanced hyphenated techniques, such as enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS), have already proven effective in the analysis of related monoterpene polyols in complex matrices like wine and are a frontier for the detailed analysis of this compound.

Computational Insights and Predictive Modeling

Computational chemistry offers a powerful tool to complement experimental studies on 2,6-dimethylocta-1,7-diene-3,6-diol. While specific computational studies on this diol are currently lacking, research on related monoterpenes provides a roadmap for future investigations. murdoch.edu.aumdpi.com Density functional theory (DFT) calculations can be employed to predict the geometries, spectroscopic properties (NMR, IR), and thermodynamic stabilities of the different stereoisomers. mdpi.com This information would be invaluable in aiding the interpretation of experimental data and in understanding the factors that govern the stereochemical outcome of synthetic reactions.

Furthermore, molecular dynamics simulations could provide insights into the conformational landscape of the molecule and its interactions with biological macromolecules, such as enzymes or receptors. nih.gov This could be particularly useful in predicting the biological activity of the different stereoisomers and in guiding the design of new derivatives with enhanced properties. Predictive modeling of properties such as lipophilicity and aqueous solubility would also be beneficial for assessing its potential in various applications.

Emerging Avenues in Natural Product Chemistry

The identification of 2,6-dimethylocta-1,7-diene-3,6-diol in natural sources such as grapes (Vitis vinifera) and as a metabolite of yeast (Saccharomyces cerevisiae) opens up exciting avenues for research in natural product chemistry. murdoch.edu.aunih.gov Its presence in these organisms suggests the existence of specific biosynthetic pathways, likely involving the enzymatic oxidation of monoterpene precursors like linalool (B1675412). The elucidation of these pathways, potentially involving cytochrome P450 monooxygenases or other terpene-modifying enzymes, is a key area for future research. np-mrd.org

Understanding the biosynthesis of this diol could enable its production through fermentation or plant-based systems, providing a sustainable alternative to chemical synthesis. Moreover, as a chiral, functionalized monoterpenoid, 2,6-dimethylocta-1,7-diene-3,6-diol represents a valuable building block for the synthesis of other, more complex natural products. Its diol functionality and stereocenters make it an attractive starting material for the construction of a variety of natural product scaffolds.

Interdisciplinary Research Opportunities

The unique structural features of 2,6-dimethylocta-1,7-diene-3,6-diol position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Biotechnology: The exploration of its biosynthetic pathway could lead to the development of engineered microorganisms or plants for the sustainable production of this and other valuable terpenoids. zenodo.orgnih.govresearchgate.net

Materials Science: Functionalized terpenes are increasingly being investigated as renewable monomers for the synthesis of biodegradable polymers. The diol functionality of this compound makes it a potential candidate for the development of novel polyesters or polyurethanes with unique properties.

Pharmacology and Medicine: Many monoterpenes exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. np-mrd.orgnist.gov The stereoisomers of 2,6-dimethylocta-1,7-diene-3,6-diol should be systematically evaluated for their biological activities, which could lead to the discovery of new therapeutic agents.

Flavor and Fragrance Chemistry: As a naturally occurring volatile compound, its sensory properties and potential applications in the flavor and fragrance industry warrant further investigation.

Q & A

Q. What are the established synthetic routes for 2,6-Dimethylocta-1,7-diene-3,6-diol, and how can reaction conditions be optimized for yield?

A key synthesis route involves the partial oxidation of geraniol derivatives. For instance, (3S,6S)-(−)-3,7-Dimethylocta-1,7-diene-3,6-diol can be synthesized via chiral 2,3-epoxy alcohol rearrangement using Ph₃P, pyridine, I₂, and H₂O. Reaction optimization includes controlling temperature (e.g., 0–25°C) and stoichiometric ratios to enhance enantiomeric purity and yield .

Q. How can spectroscopic methods (NMR, MS) be employed to elucidate the structure of 2,6-Dimethylocta-1,7-diene-3,6-diol?

Structural elucidation relies on:

- ¹H/¹³C NMR : Identification of diene protons (δ 5.0–5.8 ppm) and hydroxyl groups (broad signals at δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 170.25 (average mass) and fragmentation patterns to confirm branching and diol positions .

- IR Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C=C absorption (~1640 cm⁻¹) .

Q. What are the key physical properties of this compound, and how are they experimentally determined?

Key properties include:

Q. What methods are used to isolate 2,6-Dimethylocta-1,7-diene-3,6-diol from natural sources like lavender essential oil?

Isolation involves preparative gas chromatography (pGC) or GC-MS after hydrodistillation. Improved pGC protocols using polar columns (e.g., DB-WAX) and temperature gradients enhance resolution. Co-eluting compounds are resolved via derivatization (e.g., silylation) .

Advanced Research Questions

Q. How does the stereochemistry of 2,6-Dimethylocta-1,7-diene-3,6-diol influence its biological activity, and what chiral resolution techniques are applicable?

The (3S,6S) enantiomer exhibits distinct bioactivity due to spatial compatibility with target receptors. Chiral resolution can be achieved via:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralcel OD-H).

- Enzymatic Kinetic Resolution : Lipases selectively esterify one enantiomer . Stereochemical effects on activity are probed through comparative assays (e.g., receptor binding studies).

Q. What challenges arise in chromatographic analysis (e.g., GC-MS) of this diene-diol, and how can derivatization improve detection?

Challenges include low volatility and thermal instability. Derivatization strategies:

Q. How do computational predictions of physicochemical properties (logP, pKa) compare with experimental data for this compound?

Predicted logP (1.262) aligns with experimental shake-flask values, while pKa (~14.39) suggests weak acidity, consistent with tertiary alcohol behavior. Discrepancies arise from solvent effects and isomerism, necessitating validation via potentiometric titration or UV-Vis spectroscopy .

Q. What are the implications of the compound's acid-base properties on its stability in different experimental buffers?

The weakly acidic hydroxyl groups (pKa ~14.39) make the compound stable in neutral to mildly acidic buffers (pH 4–7). In alkaline conditions (pH > 10), deprotonation may lead to oxidative degradation. Buffers like phosphate (pH 7.4) or citrate (pH 5.0) are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.